![molecular formula C12H12ClFN2OS B2939443 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one CAS No. 851802-64-7](/img/structure/B2939443.png)

1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

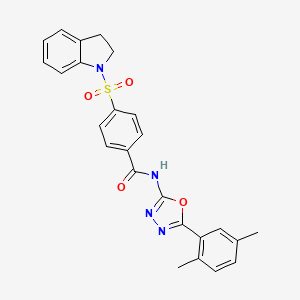

This compound is an organic molecule that contains a 4,5-dihydroimidazole ring attached to a 2-chloro-6-fluorophenyl group via a sulfanyl linker and an ethanone group at the 1-position of the imidazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a cyclization reaction, followed by the introduction of the 2-chloro-6-fluorophenyl group via a sulfanyl linker .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the 2-chloro-6-fluorophenyl group, and the ethanone group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring, as well as the presence of the imidazole ring and the ethanone group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro and fluoro substituents might increase its lipophilicity, potentially affecting its solubility and distribution in various solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities of Novel Thiazole Derivatives :Novel thiazole derivatives were synthesized to explore their fungicidal and insecticidal activities. These compounds, created through a one-pot reaction involving dihydropyrimidin-2(1H)-ones (DHPMs), exhibit moderate to weak biological activities, indicating a potential area for chemical investigation and application in agricultural science (Xiao-fei Zhu & De-Qing Shi, 2008).

Catalyst- and Solvent-Free Synthesis for Fries Rearrangement :Research on the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement reveals efficient methods for creating bioactive molecules. This approach underscores the importance of green chemistry in developing compounds with potential pharmaceutical applications (R. Moreno-Fuquen et al., 2019).

Antibacterial and Antifungal Agents from 1H-Imidazoles :Studies on 2,4,5-trisubstituted-1H-imidazoles, synthesized from various aromatic acetic acids, indicate significant antibacterial and antifungal activities. These findings suggest the chemical's potential in developing new antimicrobial agents (S. D. Sawant, R. Patil, & A. Baravkar, 2011).

HIV-1 Replication Inhibitors :The synthesis of N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives has shown promising activity against HIV-1 replication, highlighting a path for the development of new therapeutic agents in the fight against HIV/AIDS (Zhiping Che et al., 2015).

Antituberculosis and Cytotoxicity Studies :Research into 3-heteroarylthioquinoline derivatives has demonstrated significant in vitro activity against Mycobacterium tuberculosis, with specific compounds showing no toxic effects against mouse fibroblast cell lines. This study opens avenues for new antituberculosis therapies (Selvam Chitra et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFN2OS/c1-8(17)16-6-5-15-12(16)18-7-9-10(13)3-2-4-11(9)14/h2-4H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIMEFLLBGIASD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN=C1SCC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2939369.png)

![3'-Methyl-[1,1'-biphenyl]-3'yl)methyl acetate](/img/structure/B2939370.png)

![N-(4-ethoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine](/img/structure/B2939374.png)

![2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2939380.png)

![Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2939382.png)

![N-[(2-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2939383.png)